molecular formula C6H8N2O3 B1598433 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid CAS No. 30979-39-6

4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid

Cat. No. B1598433
CAS RN: 30979-39-6
M. Wt: 156.14 g/mol
InChI Key: ZWFRIMXKUMZUJJ-UHFFFAOYSA-N
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Description

4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid is a chemical compound with the molecular formula C6H8N2O3 . It is also known by other names such as 2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid .


Synthesis Analysis

The synthesis of 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid can be achieved from ethyl 2-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)acetate . A simple and efficient approach for the synthesis of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1phenyl-1H-pyrazole) heterocyclic derivatives was developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst .


Molecular Structure Analysis

The molecular structure of 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an acetic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid include a predicted boiling point of 314.9±44.0 °C, a predicted density of 1.45±0.1 g/cm3, and a predicted pKa of 3.96±0.50 .

Future Directions

The future directions of research on 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid could involve further exploration of its pharmacological properties and potential applications in pharmaceutical chemistry . Additionally, more studies could be conducted to understand its chemical reactions and synthesis pathways .

properties

IUPAC Name

2-(3-methyl-5-oxo-4H-pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-4-2-5(9)8(7-4)3-6(10)11/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFRIMXKUMZUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184966
Record name 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid

CAS RN

30979-39-6
Record name 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30979-39-6
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Record name 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid
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Record name 4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid
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Record name 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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